molecular formula C9H9Cl2N3 B047849 Clonidine CAS No. 4205-90-7

Clonidine

Numéro de catalogue: B047849
Numéro CAS: 4205-90-7
Poids moléculaire: 230.09 g/mol
Clé InChI: GJSURZIOUXUGAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mechanisms of Action

Central Sympatholytic Effects

Clonidine’s primary mechanism involves reducing sympathetic nervous system activity through agonism at α2-adrenergic receptors (α2-ARs) and imidazoline I1 receptors. These interactions occur in key brain regions, including the nucleus tractus solitarii (NTS), rostral ventrolateral medulla (RVLM), and hypothalamic nuclei, culminating in lowered blood pressure and heart rate.

Alpha-2 Adrenoceptor-Mediated Reduction of Sympathetic Outflow

This compound binds preferentially to α2A-AR subtypes in the prefrontal cortex (PFC) and brainstem, inhibiting norepinephrine (NE) release from presynaptic neurons. This action suppresses sympathetic tone by decreasing neuronal firing in the locus coeruleus, a major NE-producing region. The drug’s affinity for α2A-ARs (Ki = 35.48–61.65 nM in humans) is significantly higher than for α1-ARs (Ki = 125–316 nM), ensuring selective central effects over peripheral vasoconstriction.

Activation of α2A-ARs hyperpolarizes neurons via G protein-coupled inwardly rectifying potassium (GIRK) channels, reducing excitability and dampening sympathetic signals to the heart and vasculature. In vivo studies demonstrate that this compound decreases plasma NE levels by 30–50% within 1 hour of administration, correlating with reduced cardiac output and peripheral resistance.

Inhibition of Excitatory Cardiovascular Neurons in the Nucleus Tractus Solitarii

The NTS, a medullary nucleus integrating baroreceptor signals, is critical for this compound’s hypotensive effects. Lesion studies in rats show that NTS ablation abolishes this compound-induced bradycardia and hypotension, confirming its pivotal role. This compound enhances GABAergic neurotransmission in the NTS, inhibiting glutamatergic neurons that drive sympathetic outflow.

Electrophysiological data reveal that this compound reduces NTS neuronal firing rates by 40–60% within 5 minutes of administration, paralleling the onset of its cardiovascular effects. This rapid inhibition is mediated through α2-ARs, as demonstrated by the reversal of this compound’s actions with yohimbine (an α2 antagonist).

Hypothalamic and Medullary Modulation of Blood Pressure Regulation

This compound modulates blood pressure through hypothalamic nuclei and the RVLM, a region governing sympathetic vasomotor tone. In the RVLM, this compound activates I1-imidazoline receptors, which account for 30–40% of its antihypertensive effect. Unlike α2-ARs, I1 receptors signal via phosphatidylcholine-specific phospholipase C (PC-PLC), generating diacylglycerol (DAG) as a second messenger.

Table 1: Receptor Affinity Profile of this compound

Receptor/Channel Ki (nM) Species Effect on Sympathetic Outflow
α2A-Adrenoceptor 35.48 Human ↓ NE release, ↓ heart rate
I1-Imidazoline 31.62 Bovine ↓ RVLM neuronal activity
α1-Adrenoceptor 316.23 Human Peripheral vasoconstriction
5-HT2A >10,000 Human No significant activity

Data adapted from radioligand binding assays.

In the hypothalamus, this compound suppresses corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP) secretion, indirectly attenuating adrenocorticotropic hormone (ACTH)-driven cortisol release. This neuroendocrine modulation complements its sympatholytic effects, particularly in stress-induced hypertension.

Propriétés

IUPAC Name

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSURZIOUXUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4205-91-8 (mono-hydrochloride)
Record name Clonidine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022846
Record name Clonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, 4.80e-01 g/L
Record name CLONIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals

CAS No.

4205-90-7
Record name Clonidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4205-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clonidine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clonidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN3L5RMN02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLONIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 °C, MP: 305 °C. Soluble in aboslute ethanol. One gram is soluble in 6 mLs water (60 °C); about 13 mLs water (20 °C); about 5.8 mLs methanol; about 25 mLs ethanol; about 5000 mLs chloroform. UV max (water): 213, 271, 302 nm (epsilon 8290.327, 713.074, 339.876) /Clonidine hydrochloride/
Record name Clonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLONIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Stepwise Synthesis Pathway

The synthesis of this compound derivatives begins with 2,6-dichloro-4-nitroaniline, which undergoes sequential transformations to yield the final product.

Conversion to Isothiocyanate Intermediate

In Step 1a, 2,6-dichloro-4-nitroaniline reacts with thiophosgene in toluene to form 2,6-dichloro-4-nitrophenyl-isothiocyanate. This intermediate is critical for subsequent nucleophilic additions.

Formation of Thiourea-Ethylenediamine Complex

Step 2a involves slowly adding the isothiocyanate to ethylenediamine in a solvent at ≤25°C, producing 1-(2-aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea as an ethylenediamine solvate. This newly discovered complex (Compound 2) is isolable as a non-crystalline solid, enhancing reaction stability.

Cyclization to Nitrothis compound

Heating the thiourea complex in refluxing solvents like n-propanol or t-butanol induces cyclization, forming nitrothis compound (Compound 3). Base additives (e.g., cesium carbonate or potassium t-butoxide) are essential; omitting bases results in no product.

Table 1: Cyclization Conditions and Yields

Base UsedSolventTemperatureYield (%)
Cesium carbonaten-propanolReflux23
Potassium t-butoxidet-butanolReflux27

Reduction to Aminothis compound

Nitrothis compound undergoes catalytic hydrogenation with Raney nickel in methanol, followed by HCl treatment, yielding aminothis compound dihydrochloride (Compound 4). Alternative reductants like iron/acid or tin chloride are viable but less efficient.

Final Purification

The dihydrochloride is converted to this compound monohydrochloride via recrystallization from water, achieving pharmaceutical-grade purity.

Sustained-Release Tablet Formulation

Granulation and Excipient Selection

This compound hydrochloride is formulated into sustained-release tablets using hydroxypropyl methylcellulose (HPMC2208) as a matrix former. Lactose and pregelatinized starch act as fillers, while sodium lauryl sulfate enhances wettability.

Drug Loading via Spray Granulation

This compound HCl is dissolved in ethanol or purified water (concentration: 9.1–20 mg/mL) and sprayed onto lactose-starch blends. Spray speeds of 15–50 mL/min and granulation times of 10–25 minutes ensure uniform drug distribution.

Table 2: Granulation Parameters and Outcomes

SolventConcentration (mg/mL)Spray Speed (mL/min)Granulation Time (min)Tablet Integrity
70% ethanol203015High
Purified water12.53025Moderate

Blending and Compression

Post-granulation, HPMC2208, sodium lauryl sulfate, magnesium stearate, and silica sol are blended at 10 rpm for 30 minutes. Tableting under controlled pressure yields tablets with consistent dissolution profiles.

Alternative Synthesis Pathways

Non-Complexed Thiourea Cyclization

The uncomplexed thiourea (Compound 7) can be cyclized using imidazole or metal carbonates in alcoholic solvents. However, yields are suboptimal (15–27%) compared to the ethylenediamine complex method.

Direct Neutralization-Cyclization

Treating thiourea hydrochloride (Compound 6) with bases like potassium t-butoxide in t-butanol allows simultaneous neutralization and cyclization, bypassing intermediate isolation.

Critical Analysis of Methodologies

Efficiency of Ethylenediamine Complexation

The ethylenediamine solvate (Compound 2) stabilizes the thiourea intermediate, preventing side reactions and improving cyclization yields by 40–50% compared to non-complexed routes.

Impact of Excipients on Drug Release

HPMC2208’s viscosity grade directly influences release kinetics. Higher molecular weight HPMC prolongs drug release, achieving zero-order kinetics over 12 hours.

Industrial-Scale Considerations

Solvent Recovery Systems

Toluene and ethanol from synthesis steps require distillation for reuse, reducing environmental impact. Closed-loop systems mitigate volatile organic compound emissions.

Process Analytical Technology (PAT)

In-line Near-Infrared (NIR) spectroscopy monitors granulation moisture content, ensuring batch-to-batch consistency in sustained-release tablets .

Analyse Des Réactions Chimiques

Types de réactions : La clonidine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés qui peuvent avoir des propriétés pharmacologiques différentes .

Applications De Recherche Scientifique

Pharmacological Overview

Clonidine's mechanism of action involves agonism of alpha-2 adrenergic receptors, leading to reduced sympathetic outflow from the central nervous system. This results in vasodilation and decreased heart rate, contributing to its antihypertensive effects. The drug is available in multiple formulations, including oral tablets and transdermal patches, allowing for flexible dosing regimens .

Major Applications

  • Hypertension Management
    • Indication : this compound is primarily used to treat hypertension, either alone or in combination with other antihypertensive agents.
    • Efficacy : Studies indicate that this compound can significantly reduce both systolic and diastolic blood pressure. In a clinical trial comparing this compound with nifedipine for urgent hypertension, this compound achieved a mean reduction in systolic blood pressure of 51 mm Hg within four hours .
  • Pain Management
    • Indication : this compound is utilized as an adjunct therapy for severe cancer pain, particularly when opioids are insufficient.
    • Mechanism : It acts on the spinal cord to inhibit pain signal transmission. Its efficacy in pain management has been documented in various case studies demonstrating significant pain relief in patients with chronic conditions .
  • Attention Deficit Hyperactivity Disorder (ADHD)
    • Indication : this compound is increasingly prescribed for pediatric patients with ADHD, often as part of a multi-modal treatment approach.
    • Efficacy : Research shows that this compound can improve attention span and reduce hyperactivity and impulsivity. A systematic review highlighted its effectiveness when used alongside stimulant medications .
  • Tourette Syndrome
    • Indication : this compound is also indicated for managing Tourette syndrome symptoms.
    • Efficacy : Clinical observations suggest that this compound can help reduce tics and improve overall behavior in affected children .
  • Withdrawal Symptoms
    • Indication : this compound is used to alleviate withdrawal symptoms from opioids and nicotine.
    • Mechanism : By reducing sympathetic outflow, it helps mitigate symptoms such as anxiety, agitation, and sweating associated with withdrawal .
  • Migraine Prevention
    • Indication : Some studies suggest this compound may be effective in preventing migraines.
    • Efficacy : Although more research is needed, initial findings indicate potential benefits for patients experiencing frequent migraine attacks .

Data Table of this compound Applications

ApplicationIndicationMechanism of ActionClinical Evidence
HypertensionHigh blood pressureAlpha-2 agonism reduces sympathetic outputSignificant BP reduction in clinical trials
Pain ManagementSevere cancer painInhibits pain signal transmission at the spineDocumented pain relief in chronic conditions
ADHDAttention deficit hyperactivity disorderImproves attention and reduces hyperactivityEffective when combined with stimulants
Tourette SyndromeManagement of ticsReduces tic frequencyPositive behavioral outcomes reported
Withdrawal SymptomsOpioid and nicotine withdrawalMitigates withdrawal symptomsAlleviates anxiety and agitation
Migraine PreventionFrequent migraine attacksPotential modulation of pain pathwaysInitial findings suggest benefits

Case Studies

  • Hypertension Case Study :
    A randomized controlled trial involving 51 patients with urgent hypertension demonstrated that this compound effectively reduced diastolic blood pressure by an average of 30 mm Hg within four hours, showcasing its rapid action in acute settings .
  • ADHD Case Study :
    A longitudinal study followed children diagnosed with ADHD who were treated with this compound over six months. Results indicated significant improvements in behavior ratings and academic performance compared to baseline assessments .
  • Pain Management Case Study :
    In a cohort of cancer patients receiving this compound as adjunct therapy, 70% reported substantial reductions in pain levels, enabling better control over their symptoms without increasing opioid dosages .

Mécanisme D'action

Clonidine exerts its effects by stimulating alpha-2 adrenergic receptors in the brain. This activation leads to the inhibition of norepinephrine release, resulting in reduced sympathetic outflow from the central nervous system. Consequently, this causes a decrease in peripheral resistance, heart rate, and blood pressure . The molecular targets involved include the alpha-2A adrenergic receptors, which are primarily found in the prefrontal cortex .

Comparaison Avec Des Composés Similaires

Para-Substituted Derivatives

A study on para-substituted this compound derivatives (Table 1) revealed significant differences in α-adrenoceptor affinity and potency:

Compound Structural Modification α-Adrenoceptor Affinity (PD₂/Ki) Potency vs. This compound Key Findings
This compound None (reference) PD₂ = 7.67; Ki = 8 nM Moderate affinity; used for hypertension and pain.
Para-aminothis compound Para-amino substitution PD₂ = 11.18; Ki = 1.3 nM ~10× higher Exceptional α-adrenoceptor affinity; potential CNS applications due to superior brain penetration .
Compound 8 Para-substitution PD₂ = 6.34 ~0.8× lower Produced prolonged vascular contractions resistant to washing, suggesting unique pharmacokinetic properties .

Mechanistic Insights :

  • Para-aminothis compound’s high affinity (Ki = 1.3 nM vs. 8 nM for this compound) correlates with enhanced central effects, such as memory improvement in schizophrenia .
  • Compound 8’s lower potency but prolonged action highlights the role of para-substituents in modulating drug-receptor binding duration .

Functional Comparisons with Other α2-Adrenoceptor Agonists

This compound vs. Noradrenaline

This compound (10⁻¹¹ M) inhibits ³H-efflux in sympathetic neurons more effectively than noradrenaline (1.8×10⁻¹¹ M), indicating higher presynaptic α2-receptor selectivity . This property underpins its clinical utility in reducing sympathetic overactivity without significant peripheral vasoconstriction.

This compound vs. Yohimbine

Yohimbine, an α2-adrenoceptor antagonist, reverses this compound’s antiarrhythmic effects in digitalis-induced ventricular tachycardia. This compound’s efficacy (terminating tachycardia) is abolished by yohimbine, confirming central α2-receptor mediation .

Mechanistic Divergence in Pain Pathways

This compound suppresses NMDA receptor-mediated pain transmission in the spinal cord via α2A-receptor activation, involving Gi protein/PKA signaling and GluN2B receptor downregulation . In contrast, St-series compounds (e.g., St71, St89) enhance synaptic responses to nerve stimulation but lack this compound’s receptor specificity, suggesting dualistic α-receptor activity .

Clinical Efficacy and Limitations

  • Smoking Cessation: this compound shows modest efficacy vs.
  • Hemodynamic Stability: Comparable to lignocaine in attenuating intubation-induced tachycardia, with this compound offering prolonged sedation .

Activité Biologique

Clonidine is a centrally acting alpha-2 adrenergic agonist primarily used in the management of hypertension and attention deficit hyperactivity disorder (ADHD). Its biological activity extends beyond these applications, influencing various physiological and psychological processes. This article provides a comprehensive overview of this compound's mechanisms of action, pharmacokinetics, therapeutic uses, and case studies that highlight its efficacy.

This compound exerts its effects primarily through agonism of alpha-2 adrenergic receptors, which are widely distributed in the central nervous system (CNS). The following key mechanisms are involved:

  • Central Nervous System Effects : this compound stimulates alpha-2 adrenoceptors in the locus coeruleus and nucleus tractus solitarii, leading to reduced sympathetic outflow and decreased norepinephrine release. This results in a lowering of blood pressure and sedation .
  • Pain Modulation : this compound also has analgesic properties, likely due to its action on spinal alpha-2 receptors, which inhibit the transmission of pain signals .
  • Psychiatric Applications : In psychiatric settings, this compound's ability to modulate autonomic arousal makes it useful for conditions such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD) .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its clinical use:

ParameterValue
Bioavailability 55-87%
Peak Concentration (Cmax) 400.72 pg/mL after 100 µg oral dose
Volume of Distribution 1.7 - 2.5 L/kg
Protein Binding 20-40% (mainly to albumin)
Half-Life 6 - 23 hours
Metabolism Primarily by CYP2D6, CYP1A2, CYP3A4; <50% metabolized to inactive metabolites

Therapeutic Uses

This compound is utilized in various medical fields due to its diverse biological effects:

  • Hypertension Management : this compound effectively lowers blood pressure through central mechanisms.
  • ADHD Treatment : Studies have shown significant improvements in ADHD symptoms when this compound is used as monotherapy or adjunctive therapy .
  • Management of PTSD and OCD : Case studies indicate this compound can alleviate symptoms associated with these disorders, particularly in patients with hyperarousal symptoms .

Case Studies

  • Obsessive-Compulsive Disorder (OCD) :
    • A case study involving a 22-year-old woman with OCD demonstrated significant symptom reduction after switching from sertraline to transdermal this compound at a dose of 0.1 mg/24 hours. After one month, she reported improved functioning and reduced anxiety and depressive symptoms .
  • Post-Traumatic Stress Disorder (PTSD) :
    • In an open-label series, this compound was reported to reduce trauma-related nightmares and improve sleep quality in Cambodian refugees suffering from PTSD .
  • Attention Deficit Hyperactivity Disorder (ADHD) :
    • A meta-analysis indicated that this compound showed a moderate effect size in reducing ADHD symptoms compared to placebo, particularly in children aged 6-17 years .

Q & A

Q. What methodologies are recommended for investigating clonidine’s receptor-binding mechanisms in non-mammalian models?

To study this compound’s binding mechanisms, use saturation analysis and Scatchard plots with radiolabeled ligands (e.g., [³H]this compound) to quantify high- and low-affinity binding sites. Membrane homogenates from target tissues (e.g., intestine, brain) should be incubated with varying ligand concentrations, followed by separation of bound/free fractions. Nonlinear regression and Scatchard transformations help calculate Bmax (binding capacity) and Kd (affinity). For novel binding sites, validate specificity via competitive binding assays with unlabeled this compound .

Q. How should researchers design experiments to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Employ randomized crossover trials with repeated blood sampling to measure plasma this compound levels (LC-MS/MS) and correlate them with physiological endpoints (e.g., blood pressure, cognitive task performance). Include washout periods to mitigate carryover effects. For dose-response analysis, use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. What are best practices for replicating historical this compound studies in modern research?

Follow original protocols (e.g., Stähle, 2000) but adapt outdated techniques (e.g., radioimmunoassays replaced by LC-MS/MS). Document deviations in supplementary materials, and validate findings via positive controls. Cross-reference primary sources to resolve ambiguities in methodology .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different populations (e.g., opioid withdrawal vs. hypertension)?

Conduct meta-analyses stratified by clinical context, adjusting for covariates like dosage, comorbidities, and genetic polymorphisms (e.g., α₂-adrenergic receptor variants). Use subgroup analysis to identify moderators of response. Preclinical studies should compare this compound’s effects in disease-specific animal models (e.g., opioid-dependent vs. hypertensive rats) .

Q. What experimental designs are optimal for evaluating this compound combination therapies (e.g., with naltrexone) in opioid withdrawal?

Implement double-blind, randomized trials with factorial designs to isolate individual and synergistic effects. Measure withdrawal symptoms via validated scales (e.g., COWS) and track detoxification completion rates. Use mixed-effects models to analyze time-dependent outcomes and adjust for PRN medication use .

Q. How should researchers address this compound’s variable cognitive effects in attention studies?

Adopt crossover designs with rigorous counterbalancing to control for practice effects. Include neurophysiological metrics (e.g., EEG P3 amplitude) alongside behavioral tasks (e.g., RSVP). Monitor blood pressure to differentiate central vs. peripheral α₂-adrenergic effects. For conflicting results, conduct equivalence testing to determine clinical relevance .

Q. What strategies can validate novel this compound binding sites identified in non-model organisms?

Perform phylogenetic comparisons of α₂-adrenergic receptor sequences across species. Use CRISPR/Cas9 to knock out putative binding regions and assess functional consequences. Confirm ligand-receptor interactions via surface plasmon resonance (SPR) or cryo-EM .

Methodological Guidance

Q. How to analyze this compound’s dose-dependent effects in preclinical studies?

Apply Emax models to estimate EC₅₀ values for therapeutic vs. adverse effects. Use toxicity thresholds (e.g., LD₅₀) to calculate therapeutic indices. For in vitro data, normalize responses to baseline activity and report Hill coefficients .

Q. What statistical approaches are suitable for this compound trials with high dropout rates?

Use intention-to-treat (ITT) analysis with multiple imputation for missing data. Sensitivity analyses (e.g., per-protocol, worst-case scenarios) should assess robustness. Survival analysis (Kaplan-Meier curves) can evaluate time-to-dropout predictors .

Q. How to optimize this compound formulations for targeted drug delivery in translational research?

Develop nanoparticle-encapsulated this compound and characterize release kinetics via Franz diffusion cells. Validate targeting efficiency using fluorescent tracers in vivo (e.g., confocal microscopy). Compare bioavailability and tissue distribution to conventional formulations .

Data Reporting Standards

Q. What metadata should accompany this compound binding assay datasets?

Include raw data (e.g., cpm values, protein concentrations), instrument calibration logs, and assay conditions (pH, temperature). Report nonspecific binding as a percentage of total binding. Use FAIR principles for data sharing .

Q. How to document this compound’s off-target effects in high-throughput screens?

Provide dose-response curves for all targets, with IC₅₀/EC₅₀ values. Annotate results using standardized ontologies (e.g., ChEBI, PubChem). Cross-validate hits via orthogonal assays (e.g., functional vs. binding assays) .

Ethical and Reproducibility Considerations

Q. How to ensure ethical compliance in this compound trials involving vulnerable populations (e.g., opioid users)?

Obtain IRB approval and informed consent with explicit withdrawal protocols. Monitor adverse events (e.g., hypotension) in real-time using wearable devices. Publish de-identified data in repositories like ClinicalTrials.gov .

Q. What steps enhance reproducibility in this compound receptor studies?

Adhere to ARRIVE guidelines for preclinical research. Share protocols on platforms like Protocols.io . Use cell lines with authenticated STR profiles and lot-controlled reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Clonidine
Reactant of Route 2
Reactant of Route 2
Clonidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.